Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

Calpain Protease Assay FRET

Optimized calpain-1 FRET substrate with >18-fold higher turnover than α-spectrin probes. PLFAER cleavage sequence ensures superior signal-to-noise and linear dynamic range in HTS. Ideal for SAR studies and inhibitor screening. Lyophilized, >95% purity. Store at -20°C.

Molecular Formula C72H97N17O16S
Molecular Weight 1488.7 g/mol
Cat. No. B12387469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)
Molecular FormulaC72H97N17O16S
Molecular Weight1488.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N
InChIInChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyQYSBTSZIZJJLNM-YEVQAZBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL): A FRET-Based Calpain-1 Substrate with Optimized Cleavage Motifs


Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) (CAS: 1914987-47-5) is a synthetic nonapeptide designed as a fluorescence resonance energy transfer (FRET)-based substrate for calpain-1 (µ-calpain). The molecule incorporates an EDANS fluorophore and a DABCYL quencher, enabling continuous, real-time monitoring of proteolytic activity [1]. The core cleavage sequence, Pro-Leu-Phe-Ala (PLFA), was derived from an optimization screen to achieve superior kinetic properties compared to natural calpain cleavage sites [2].

Why Generic Calpain Substrates Cannot Replace Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) in Critical Assays


The substitution of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) with alternative calpain substrates, particularly those based on natural sequences like α-spectrin, introduces significant quantitative error. Calpains are signaling proteases with limited sequence specificity, making the design of a sensitive and selective substrate non-trivial [1]. Early-generation probes based on the EVYGMM sequence from α-spectrin exhibit poor turnover, reducing assay sensitivity and necessitating higher enzyme concentrations that accelerate autoproteolysis . Furthermore, the specific Phe-Ala scissile bond and the flanking residues in the PLFAER sequence are critical for high-affinity binding and efficient catalysis; single alanine substitutions can drastically reduce or ablate activity [2]. Therefore, using a non-optimized analog compromises the linear dynamic range of the assay and the accuracy of kinetic measurements, particularly in high-throughput screening formats where signal-to-noise is paramount [1].

Quantitative Differentiation of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL): Head-to-Head Data for Procurement Decisions


Superior Turnover Rate vs. Natural α-Spectrin-Derived Sequence (EVYGMM)

The target compound demonstrates a significantly higher catalytic turnover rate when hydrolyzed by calpain-1, compared to a substrate based on the natural α-spectrin cleavage site. This translates directly to enhanced assay sensitivity and a wider dynamic range. Quantitative data shows the turnover rate for the hydrolysis of the PLFAER-based FRET substrate by calpain-1 is more than 18-fold higher than for the EVYGMM sequence derived from α-spectrin .

Calpain Protease Assay FRET Kinetics

Comparative Cleavage Efficiency Against Closely Related PLFAAR Variant

Within a series of alanine-substituted FRET substrates designed to probe calpain's active site preferences, the variant PLFAAR was found to be an even more efficient substrate than the parent PLFAER sequence. The PLFAAR variant is cleaved 2.3 times faster than PLFAER by calpain-1 [1]. This highlights the critical role of the P1' arginine residue in optimizing cleavage kinetics and underscores that while this compound is highly optimized, further gains are possible with specific residue changes.

Calpain Substrate Specificity Structure-Activity Relationship

Specificity of Cleavage at the Phe-Ala Scissile Bond

The compound is designed for specific cleavage between the phenylalanine (Phe) and alanine (Ala) residues. This specificity is not universal among calpain substrates and is a key determinant of its optimized performance. Studies confirm that calpain cleaves PLFAER exclusively at the intended F-A scissile bond [1]. Sequential replacement of individual residues with alanine, except at the P1' position, significantly reduces or eliminates activity, confirming the sequence's optimized nature [2].

Calpain Substrate Specificity Protease Cleavage Site

Validation for Accurate Initial Rate Kinetics in the Presence of Autoproteolysis

A major challenge in calpain enzymology is the enzyme's rapid autoproteolysis upon calcium activation, which confounds traditional kinetic analysis. The FRET substrate (EDANS)-EPLFAERK-(DABCYL) has been specifically validated for its ability to accurately measure initial reaction velocity under these challenging conditions. Its high affinity allows for reliable data acquisition at substrate concentrations above the Km, within the short time window before autoproteolysis becomes significant [1]. This is a critical advantage over less sensitive substrates that fail to generate a robust signal within this limited timeframe.

Calpain Enzyme Kinetics Method Validation

Validated Application Scenarios for Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) in Calpain Research and Drug Discovery


High-Throughput Screening (HTS) for Calpain-1 Inhibitors

The >18-fold higher turnover rate of this substrate compared to α-spectrin-derived probes provides a superior signal-to-noise ratio, enabling the reliable identification of inhibitors in large compound libraries. The assay has been adapted for use in 96-well plate formats with continuous fluorescence monitoring, making it directly compatible with automated HTS platforms [1].

Determination of Steady-State Kinetic Constants (Km and kcat) for Calpain-1

The validated capacity to accurately measure initial reaction velocities at substrate concentrations above the Km allows for robust determination of Michaelis-Menten kinetic parameters. This is essential for characterizing recombinant calpain-1 enzymes, comparing isoforms, or assessing the mechanism of action of novel inhibitors [1].

Probing Calpain-1 Subsite Specificity via Alanine-Scanning Mutagenesis

The well-defined cleavage site and the availability of quantitative comparative data for alanine-substituted variants (e.g., 2.3-fold faster cleavage of PLFAAR) make this substrate an ideal scaffold for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference point to systematically explore the contribution of individual amino acid residues to binding and catalysis [2].

Calpain-1 Activity Assays in Purified Enzyme or Cell Lysate Preparations

The FRET-based readout (excitation 380 nm, emission 500 nm) provides a simple, continuous, and quantitative measure of calpain-1 activity in vitro. The method is suitable for characterizing enzyme preparations, studying calcium-dependent activation, and monitoring activity in cell or tissue lysates [1].

Technical Documentation Hub

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